molecular formula C22H16N2O2 B2678779 12-Phenylspiro[1,2,3-trihydroquinazoline-2,3'-indane]-4,11-dione CAS No. 1022401-68-8

12-Phenylspiro[1,2,3-trihydroquinazoline-2,3'-indane]-4,11-dione

Cat. No.: B2678779
CAS No.: 1022401-68-8
M. Wt: 340.382
InChI Key: SRDUOCKZHGTVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Phenylspiro[1,2,3-trihydroquinazoline-2,3’-indane]-4,11-dione is a complex spiro compound featuring a unique structural motif where two cyclic rings are fused at a common carbon atom. This compound belongs to the class of spiro-indenoquinoxalines, which are known for their diverse applications in organic synthesis and potential biological activities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

12-Phenylspiro[1,2,3-trihydroquinazoline-2,3’-indane]-4,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, and various oxidizing agents for oxidation reactions. The conditions typically involve refluxing in solvents like methanol or ethanol .

Major Products

The major products formed from these reactions include various substituted quinoxalines and reduced spiro compounds, which can have significant biological activities .

Mechanism of Action

The mechanism of action of 12-Phenylspiro[1,2,3-trihydroquinazoline-2,3’-indane]-4,11-dione involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and antimicrobial effects .

Properties

IUPAC Name

2'-phenylspiro[1,3-dihydroquinazoline-2,3'-2H-indene]-1',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-20-15-10-4-6-12-17(15)22(19(20)14-8-2-1-3-9-14)23-18-13-7-5-11-16(18)21(26)24-22/h1-13,19,23H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDUOCKZHGTVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C24NC5=CC=CC=C5C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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